2-Amino-6-nitrobenzoic acid chemical properties
2-Amino-6-nitrobenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-nitrobenzoic Acid
Core Physicochemical Properties
2-Amino-6-nitrobenzoic acid, also known as 6-nitroanthranilic acid, is a light yellow crystalline powder.[1] Its molecular structure, featuring amino, nitro, and carboxylic acid functional groups on a benzene ring, imparts a unique combination of properties that make it a valuable building block in organic synthesis.[1]
Chemical Structure
Caption: Chemical structure of 2-Amino-6-nitrobenzoic acid.
Table 1: Physicochemical Properties of 2-Amino-6-nitrobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 50573-74-5 | [1][2] |
| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 182.13 g/mol | [2][3] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 180-186 °C | [1] |
| Purity | ≥97% | [2] |
| Solubility | Insoluble in water. Soluble in polar aprotic solvents like DMF, DMSO, and NMP, and to a lesser extent in alcohols like methanol and ethanol. | [4][5] |
| InChI Key | GGKYLHNARFFORH-UHFFFAOYSA-N | [3] |
| SMILES | Nc1cccc(c1C(O)=O)=O |
Synthesis of 2-Amino-6-nitrobenzoic Acid
The synthesis of 2-amino-6-nitrobenzoic acid can be achieved through several routes, with the choice of method often depending on the availability and cost of starting materials, as well as desired yield and purity. Common methods include the reduction of 2,6-dinitrobenzoic acid and the ammonolysis of 2-halo-6-nitrobenzoic acid.[6][7]
Synthesis via Reduction of 2,6-Dinitrobenzoic Acid
A prevalent method involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid.[7] This approach is favored for its potential for high yields.[7]
Caption: Synthesis pathway of 2-Amino-6-nitrobenzoic acid.
Experimental Protocol: Reduction of 2,6-Dinitrobenzoic Acid
This protocol is based on the general method described in patent literature.[7]
-
Reaction Setup: In a reaction vessel suitable for reflux, a mixture of an alcohol (e.g., methanol) and water is prepared.
-
Addition of Reactants: 2,6-Dinitrobenzoic acid is added to the solvent mixture.
-
Introduction of Reducing Agent: A reducing agent, such as an alkali metal hydrosulfide (e.g., sodium hydrosulfide), is carefully introduced to the mixture.[7]
-
Heating: The reaction mixture is heated to a temperature range of 60 °C to 95 °C, with 65 °C being a specific example, and maintained at reflux.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled. The product can then be isolated through acidification to precipitate the 2-amino-6-nitrobenzoic acid, followed by filtration, washing, and drying.
Chemical Reactivity
The reactivity of 2-amino-6-nitrobenzoic acid is governed by its three functional groups:
-
Amino Group (-NH₂): This basic group can be protonated in acidic conditions, increasing the molecule's solubility.[4] It is also a nucleophile and can participate in reactions such as diazotization.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution.[8] It can be reduced to an amino group, opening up further synthetic possibilities.[8]
-
Carboxylic Acid Group (-COOH): This acidic group can be deprotonated in basic conditions to form a carboxylate salt, which enhances water solubility.[4] It can undergo typical carboxylic acid reactions like esterification and amidation.
Applications in Research and Industry
2-Amino-6-nitrobenzoic acid is a versatile intermediate with significant applications in several fields.[1]
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and potent anti-cancer agents.[1][8][9] Its derivatives have also been investigated as monoamine oxidase (MAO) inhibitors.[10][11]
-
Dyes and Pigments: The compound is used in the production of azo dyes, which are important for coloring textiles with vibrant and long-lasting colors.[1][8][9]
-
Analytical Chemistry: It can act as a reagent in analytical methods for the detection and quantification of other substances.[1][9] Its ability to form stable complexes with metal ions is also utilized in various analytical techniques.[1]
-
Material Science: This compound is utilized in formulating polymers and coatings to enhance properties like thermal stability and chemical resistance.[1][9]
-
Biochemical Research: It is employed in studying enzyme activities and metabolic pathways.[1][9]
Analytical Methods for Characterization
Several analytical techniques are employed to confirm the identity and purity of 2-amino-6-nitrobenzoic acid. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[12][13][14] High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity.[1][15]
Caption: Workflow for HPLC analysis of 2-Amino-6-nitrobenzoic acid.
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general guideline for the purity assessment of 2-amino-6-nitrobenzoic acid.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column is required.[16]
-
Preparation of Mobile Phase: A common mobile phase consists of a mixture of water with 0.1% (v/v) trifluoroacetic acid (Eluent A) and acetonitrile with 0.1% (v/v) trifluoroacetic acid (Eluent B).[16] An isocratic elution with a ratio such as 65:35 (A:B) can be a starting point.[16]
-
Preparation of Standard Solutions: Accurately weigh a known amount of high-purity 2-amino-6-nitrobenzoic acid to prepare a stock solution (e.g., 1000 µg/mL) in the mobile phase.[16] From this, create a series of working standards of varying concentrations.
-
Preparation of Sample Solution: Dissolve the 2-amino-6-nitrobenzoic acid sample in the mobile phase to a concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 3.00 mm, 3 µm particle size).[16]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: A UV detector can be set at a wavelength where the compound exhibits significant absorbance, for instance, around 200 nm for general aromatic compounds.[16]
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution. The concentration and purity of the sample can be determined by comparing its peak area to the calibration curve.
Safety and Handling
2-Amino-6-nitrobenzoic acid is considered hazardous and requires careful handling.
-
Hazard Statements: It may cause skin irritation, serious eye irritation, and respiratory irritation.[17]
-
Precautionary Measures:
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[18][19]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
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Preparation method of 2-amino-6-nitrobenzoic acid - Eureka | Patsnap. [Link]
- EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google P
- CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google P
- WO2010045352A2 - Methods for producing aminonitrobenzoic acids - Google P
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The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]
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ANALYTICAL METHODS. [Link]
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2-Aminocarbonyl-6-nitro-benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
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Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]
-
2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem. [Link]
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed. [Link]
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Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF - ResearchGate. [Link]
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